5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate sulfonamide precursors under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonamide groups.
Common reagents used in these reactions include acids, bases, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 5-chloro-2-hydroxy-3-nitroacetophenone
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
Compared to these compounds, 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern and the presence of both hydroxy and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S3/c14-12-3-4-13(20-12)21(17,18)15-7-5-10(6-8-16)11-2-1-9-19-11/h1-4,9-10,15-16H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCITSQAKLBBBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Cl)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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